Bimatoprost Acid Methyl Ester is an impurity of the antiglaucoma agent Bimatoprost.
Bimatoprost acid methyl ester
CAS No.: 38315-47-8
Cat. No.: VC0194953
Molecular Formula: C24H34O5
Molecular Weight: 402.54
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38315-47-8 |
|---|---|
| Molecular Formula | C24H34O5 |
| Molecular Weight | 402.54 |
| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
| Standard InChI | InChI=1S/C24H34O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,25-27H,3,8,11-14,17H2,1H3/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1 |
| SMILES | COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Introduction
Chemical Identity and Structure
Molecular Composition and Classification
Bimatoprost acid methyl ester is a prostaglandin derivative related to the PGF2α-series. It serves as a critical intermediate in the synthesis of bimatoprost, which has the chemical name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide . The methyl ester intermediate contains a methyl ester group (-COOCH₃) instead of the ethylamide moiety (-CONHCH₂CH₃) present in the final bimatoprost molecule.
Structural Characteristics
The structure of bimatoprost acid methyl ester maintains the core prostaglandin skeleton with the cyclopentane ring and the two side chains (α and ω chains) characteristic of prostaglandin derivatives. The methyl ester group is positioned at the terminus of the α-chain, serving as an activated form of the carboxylic acid that can subsequently undergo amidation to form bimatoprost.
Role in Synthetic Pathways
Traditional Synthesis Route
Alternative Synthetic Approaches
Acetalic Carbon Ester Strategy
Recent innovations in bimatoprost synthesis have focused on avoiding the methyl ester intermediate altogether. One significant advancement involves the formation of an ester group on an acetalic carbon, which demonstrates markedly improved reactivity compared to the methyl ester .
Protection-Esterification Strategy
A novel and efficient approach involves a simultaneous protection and esterification reaction. In this strategy, a compound of formula (V) is reacted with a vinyl ether (formula IV) in the presence of an acid catalyst . This reaction accomplishes two objectives concurrently:
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Protection of the hydroxyl group present in compound (V)
The resulting intermediate (formula III) contains an ester group attached to an acetalic carbon, which exhibits enhanced reactivity in the subsequent amidation step .
Comparative Analysis of Synthetic Methods
Reaction Efficiency
The traditional methyl ester approach suffers from slow reaction kinetics in the amidation step. In contrast, the acetalic carbon ester intermediates react more rapidly with ethylamine, significantly reducing reaction times . This increased reactivity is attributed to the unique electronic properties of the acetalic carbon-based ester.
Side Product Formation
A major advantage of the newer synthetic route is the substantial reduction in the formation of carboxylic acid side products during the amidation reaction . This improvement is particularly important for maintaining high purity in the final bimatoprost product.
Protection Strategy Considerations
The traditional synthesis methods often require complex protecting group manipulations when using the Wittig reagent to introduce the α-chain . The newer approach utilizing acetalic carbon esters provides a more streamlined protection strategy, protecting all hydroxyl groups simultaneously, which reduces the generation of impurities during the amidation step .
Reaction Conditions and Parameters
Optimal Reaction Parameters
The formation of acetalic ester intermediates typically employs reaction conditions such as:
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5-11 moles of vinyl ether (e.g., butyl vinyl ether, ethyl vinyl ether, or dihydropyran) per mole of starting compound
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Approximately 5 ml of toluene per gram of starting material
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A reaction temperature of 25 ± 2°C for approximately 3 hours
Reaction Monitoring
An important consideration in the synthesis process is that the protection of the alcohol functionality proceeds faster than the esterification reaction. Consequently, careful monitoring of the reaction is necessary to ensure virtually quantitative formation of the ester (less than 0.5% of unreacted acid). This monitoring is crucial to minimize the presence of bimatoprost free acid in the final product as an impurity .
Industrial Applications and Scale-up Considerations
Manufacturing Viability
The traditional methyl ester approach presents several drawbacks for industrial-scale production, including:
Process Advantages of Newer Methods
The acetalic carbon ester intermediates offer several advantages for industrial production:
These improvements make the newer synthetic approaches significantly more suitable for commercial-scale production of bimatoprost.
Analytical Characterization
Spectroscopic Identification
While specific spectral data for bimatoprost acid methyl ester is limited in the available research, related compounds in the synthetic pathway have been characterized using techniques such as mass spectrometry. For example, intermediates in the alternative synthetic routes have been identified using:
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ESI-MS: [M+NH4]+ observed m/z = 574.3746, calculated m/z = 574.3738
Patents and Intellectual Property Landscape
Process Patents
The synthetic approaches for bimatoprost production, including those involving methyl ester intermediates and their alternatives, are covered by various patents:
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EP3235810A1 (filed April 19, 2016): Details processes for bimatoprost preparation using alternative ester intermediates
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EP3445745B1 (filed April 18, 2017, published June 10, 2020): Describes improved processes for bimatoprost synthesis
These patents outline the evolution of synthetic approaches from the traditional methyl ester route to more efficient alternatives utilizing acetalic carbon esters.
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